2,4-Dichloro-5-isothiocyanatopyridine

Description

Properties

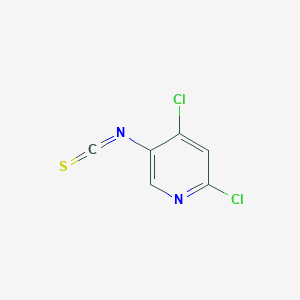

Molecular Formula |

C6H2Cl2N2S |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

2,4-dichloro-5-isothiocyanatopyridine |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-1-6(8)9-2-5(4)10-3-11/h1-2H |

InChI Key |

YQNBSOCHHZSSPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N=C=S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2,4-Dichloro-5-isothiocyanatopyridine are influenced by its substituents. Below is a comparison with key analogs:

Key Observations:

Isothiocyanate vs. Carboxylic Acid : The isothiocyanate group in this compound enhances electrophilicity, enabling nucleophilic reactions (e.g., with amines), whereas carboxylic acid derivatives (e.g., 3,6-dichloropyridine-2-carboxylic acid) participate in salt formation or esterification .

Halogen Effects : Iodine substituents (e.g., in 2,5-Dichloro-4-iodopyridine) increase molecular weight and polarizability, impacting solubility and cross-coupling reactivity. Fluorine, as in 5-Chloro-2-fluoro-4-iodopyridine, often improves metabolic stability in drug candidates .

Toxicity Trends : Isothiocyanates generally exhibit moderate acute toxicity (e.g., H302 for oral toxicity in 4-isothiocyanatopyridine) , while iodinated pyridines may pose risks via multiple exposure routes .

Reactivity and Stability

- Thermal Stability: Chlorine and iodine substituents enhance thermal stability but may reduce solubility in polar solvents. For example, 2,5-Dichloro-4-iodopyridine’s higher molecular weight (vs. non-iodinated analogs) reduces aqueous solubility .

- Conjugation Potential: The -NCS group in this compound allows efficient coupling with biomolecules, a feature absent in halogen-only analogs like 2,5-Dichloro-4-iodopyridine .

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dichloro-5-isothiocyanatopyridine to improve yield and purity?

Methodological Answer:

- Step 1: Validate reaction conditions (solvent polarity, temperature, stoichiometry) using high-performance liquid chromatography (HPLC) to monitor intermediate formation .

- Step 2: Apply column chromatography or recrystallization for purification, comparing solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) to isolate the target compound .

- Step 3: Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity (>95% by GC-MS) .

- Note: Reference synthetic routes for structurally similar pyridine derivatives (e.g., 5-Chloro-2,4-difluoropyrimidine with 91% yield) to refine protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identify the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹ .

- ¹³C NMR: Assign peaks for pyridine carbons (δ 120–160 ppm) and chlorine-substituted carbons (δ 140–150 ppm) .

- X-ray crystallography: Resolve crystal packing and intermolecular interactions, critical for understanding reactivity in solid-phase reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 and C-4 positions) .

- Step 2: Simulate reaction pathways for substitution with amines or thiols, comparing activation energies to experimental kinetics data .

- Step 3: Validate models using experimental substituent effects (e.g., steric hindrance from bulky nucleophiles reduces yield by 20–40%) .

Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s bioactivity?

Methodological Answer:

- Case Study: If in silico docking predicts strong binding to a kinase but in vitro assays show low inhibition:

- Hypothesis 1: Solubility issues in assay buffers (test via dynamic light scattering).

- Hypothesis 2: Metabolization by cellular enzymes (use LC-MS to detect metabolites) .

- Resolution: Compare results with structurally analogous compounds (e.g., 4-Chloro-2-methylphenyl isothiocyanate) to identify scaffold-specific limitations .

Q. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Step 1: Conduct time-kill assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, correlating MIC values with membrane permeability (via fluorescent dye uptake) .

- Step 2: Use proteomics to identify protein targets (e.g., thioredoxin reductase) inhibited by the isothiocyanate group .

- Step 3: Validate selectivity via cytotoxicity assays on mammalian cells (e.g., HEK293), ensuring therapeutic index >10 .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Methodological Answer:

- Action 1: Cross-reference solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts using databases like PubChem .

- Action 2: Replicate experiments under standardized conditions (e.g., 25°C, 400 MHz NMR) to minimize instrumental variability .

- Action 3: Consult crystallographic data (e.g., Cambridge Structural Database) to confirm bond angles and distances .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

- Method 1: Fit data to a sigmoidal curve using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values .

- Method 2: Apply ANOVA with post-hoc Tukey tests to compare toxicity across cell lines or exposure times .

- Note: Report confidence intervals (95%) and p-values (<0.05) to ensure reproducibility .

Safety and Compliance

Q. What protocols mitigate risks when handling this compound in the lab?

Methodological Answer:

- Requirement 1: Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure .

- Requirement 2: Neutralize waste with 10% sodium bicarbonate before disposal, adhering to EPA guidelines for chlorinated compounds .

- Documentation: Maintain SDS sheets and incident logs per OSHA standards .

Literature and Collaboration

Q. How can researchers ensure their literature review aligns with current trends in pyridine chemistry?

Methodological Answer:

- Strategy 1: Use SciFinder or Reaxys to filter publications by citation count (>50) and impact factor (IF >5.0) .

- Strategy 2: Engage in preprint platforms (e.g., ChemRxiv) for early access to methodological advances .

- Collaboration: Partner with computational chemists to validate hypotheses (e.g., reaction mechanisms) via shared datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.